molecular formula C19H22ClNO2 B12785702 (+-)-1-(2-(11H-Dibenzo(b,e)(1,4)dioxepin-11-yl)ethyl)pyrrolidine hydrochloride CAS No. 81320-33-4

(+-)-1-(2-(11H-Dibenzo(b,e)(1,4)dioxepin-11-yl)ethyl)pyrrolidine hydrochloride

Katalognummer: B12785702
CAS-Nummer: 81320-33-4
Molekulargewicht: 331.8 g/mol
InChI-Schlüssel: CNIQLKJVBBFFOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(±)-1-(2-(11H-Dibenzo(b,e)(1,4)dioxepin-11-yl)ethyl)pyrrolidine hydrochloride is a chemical compound with a complex structure that includes a dibenzo-dioxepin moiety and a pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (±)-1-(2-(11H-Dibenzo(b,e)(1,4)dioxepin-11-yl)ethyl)pyrrolidine hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dibenzo-dioxepin core, followed by the introduction of the ethyl linker and the pyrrolidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

(±)-1-(2-(11H-Dibenzo(b,e)(1,4)dioxepin-11-yl)ethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

(±)-1-(2-(11H-Dibenzo(b,e)(1,4)dioxepin-11-yl)ethyl)pyrrolidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including interactions with specific enzymes or receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (±)-1-(2-(11H-Dibenzo(b,e)(1,4)dioxepin-11-yl)ethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2-(11H-Dibenzo(b,e)(1,4)dioxepin-11-yl)ethyl)piperidine hydrochloride
  • 1-(2-(11H-Dibenzo(b,e)(1,4)dioxepin-11-yl)ethyl)morpholine hydrochloride

Uniqueness

(±)-1-(2-(11H-Dibenzo(b,e)(1,4)dioxepin-11-yl)ethyl)pyrrolidine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

81320-33-4

Molekularformel

C19H22ClNO2

Molekulargewicht

331.8 g/mol

IUPAC-Name

1-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C19H21NO2.ClH/c1-2-8-16-15(7-1)17(11-14-20-12-5-6-13-20)22-19-10-4-3-9-18(19)21-16;/h1-4,7-10,17H,5-6,11-14H2;1H

InChI-Schlüssel

CNIQLKJVBBFFOI-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)CCC2C3=CC=CC=C3OC4=CC=CC=C4O2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.